molecular formula C21H26ClN B587607 cis-Terbinafine Hydrochloride CAS No. 176168-78-8

cis-Terbinafine Hydrochloride

Cat. No. B587607
M. Wt: 327.896
InChI Key: BWMISRWJRUSYEX-UYTGOYFPSA-N
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Description

cis-Terbinafine Hydrochloride is an impurity in the production of Terbinafine hydrochloride . It is also known as Terbinafine Hydrochloride Impurity B . The molecular formula is C21H26ClN and the molecular weight is 327.89 .


Synthesis Analysis

The synthesis of Terbinafine hydrochloride involves a reaction with propenal and THF at room temperature for 3-5 hours . The reaction solution is then cooled and the pH value is adjusted to 5-6 .


Molecular Structure Analysis

The molecular structure of cis-Terbinafine Hydrochloride is represented by the formula C21H26ClN . The InChI representation is InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5-; .


Chemical Reactions Analysis

Terbinafine hydrochloride is characterized by solid-state techniques including differential scanning calorimetry, thermogravimetry, X-ray powder diffraction, optical and electron microscopies, Fourier transform infrared, Raman and solid-state nuclear magnetic resonance spectroscopies .


Physical And Chemical Properties Analysis

Terbinafine hydrochloride is a white or almost white powder . It is very slightly or slightly soluble in water, freely soluble in anhydrous ethanol and in methanol, slightly soluble in acetone .

Scientific Research Applications

1. Treatment of Recalcitrant Dermatophytosis

  • Application Summary: Terbinafine is used in the treatment of recalcitrant dermatophytosis, a challenging cutaneous condition affecting approximately 20–25% of humans .
  • Methods of Application: In a study, 45 patients with recalcitrant dermatophytosis were divided into three groups. Group A received terbinafine 250 mg twice a day for 4 weeks. Group B received itraconazole 200 mg twice a day for 4 weeks. Group C received terbinafine 250 mg once daily and itraconazole 200 mg once daily for 4 weeks .
  • Results: At the end of twelve weeks, 80% of patients in group A, 86.7% of patients in group B, and 100% of patients in group C were completely cured. The combination of terbinafine and itraconazole had a higher clinical and mycological cure rate when compared to the use of either drug alone .

2. Dermal Delivery for Fungal Infection Treatment

  • Application Summary: A novel multi-ethosome (ME) system was developed for the dermal delivery of terbinafine hydrochloride as a new approach to fungal infection treatment .
  • Methods of Application: TH-loaded MEs were successfully prepared using cinnamaldehyde as a penetration enhancer. The mean diameter of ME was found to be 100 nm with a monodispersed size distribution. The drug entrapment efficiency reached up to 86% ± 1.4% .
  • Results: ME significantly improved the targeting efficiency by increasing the fluidity of the stratum corneum layer. The improved antifungal activity of ME was proved in vitro on Candida albicans strains by minimal inhibitory concentration (MIC) assay .

3. Antifungal Medication

  • Application Summary: Terbinafine is an antifungal medication used to treat various fungal infections such as pityriasis versicolor, fungal nail infections, and ringworm including jock itch and athlete’s foot .
  • Methods of Application: It is either taken by mouth or applied to the skin as a cream or ointment . The cream and ointment are not effective for nail infections .
  • Results: Terbinafine is mainly effective on fungi of the group Onygenales and some yeasts in the genus Candida . It works by decreasing the ability of fungi to synthesize sterols .

4. Solubility Enhancement

  • Application Summary: Solid dispersion techniques are used to increase the solubility of drugs . Terbinafine Hydrochloride could potentially be used in such applications.
  • Methods of Application: The specific methods of application would depend on the specific formulation and the desired release profile .
  • Results: The use of solid dispersion techniques can increase the solubility of drugs, increase the drug’s stability, disguise the drug’s unpleasant flavor, and achieve the necessary release profile .

5. Analytical Methods

  • Application Summary: Terbinafine Hydrochloride is used in the development of analytical methods for the qualitative and quantitative estimation of drugs in different matrices .
  • Methods of Application: Various methods using liquid chromatography techniques, titration, absorption spectrophotometry in the ultraviolet and the infrared region are used .
  • Results: These methods play a key role in ensuring the safety and efficacy of drugs .

6. Impurity in Production

  • Application Summary: cis-Terbinafine Hydrochloride is an impurity in the production of Terbinafine hydrochloride .
  • Methods of Application: The specific methods of application would depend on the specific formulation and the desired purity .
  • Results: The use of cis-Terbinafine Hydrochloride can help in the production of Terbinafine hydrochloride .

Safety And Hazards

Terbinafine hydrochloride is generally well-tolerated . The most frequent drug-related adverse events are mild-to-moderate gastrointestinal disturbances . Changes in liver or renal biochemical tests were not considered clinically relevant . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Terbinafine has FDA approval to treat onychomycosis that is suspected or proven to be caused by dermatophyte organisms . The treatment of tinea capitis is an additional non-FDA use of terbinafine . Although there are no proposed USA guidelines, terbinafine has been recommended by the British Association of Dermatologists as a first-line treatment .

properties

IUPAC Name

(Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMISRWJRUSYEX-UYTGOYFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C\CN(C)CC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Terbinafine Hydrochloride

CAS RN

176168-78-8
Record name Terbinafine hydrochloride, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176168788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERBINAFINE HYDROCHLORIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H771UZ786
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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